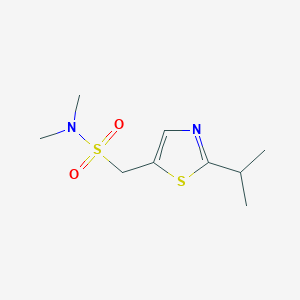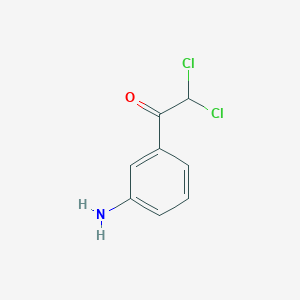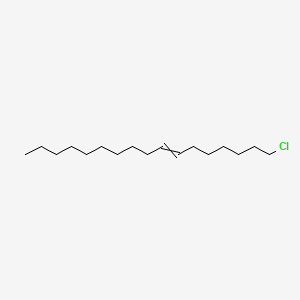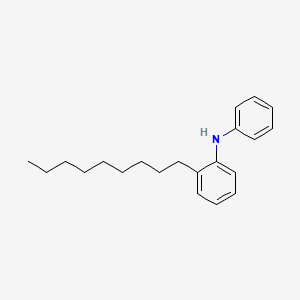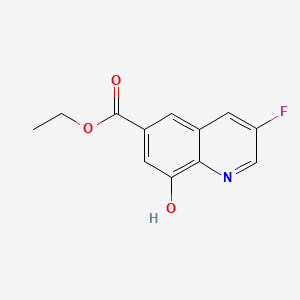
Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of fluorine and hydroxyl groups in the quinoline ring enhances the compound’s chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 3-fluoroaniline with ethyl acetoacetate under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring.
Hydroxylation: The hydroxyl group is introduced at the 8th position of the quinoline ring using a hydroxylating agent like hydrogen peroxide.
Esterification: Finally, the carboxyl group is esterified with ethanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 3-fluoro-8-quinolinecarboxaldehyde.
Reduction: Formation of 3-amino-8-hydroxy-6-quinolinecarboxylate.
Substitution: Formation of 3-methoxy-8-hydroxy-6-quinolinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.
Comparación Con Compuestos Similares
Ethyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate can be compared with other similar compounds:
Ethyl 6-fluoro-4-hydroxy-3-quinolinecarboxylate: Similar structure but with different substitution patterns, leading to variations in biological activity.
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: Another fluorinated quinoline derivative with distinct chemical properties and applications.
Ethyl 7-chloro-4-hydroxy-6-methoxy-3-quinolinecarboxylate:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and hydroxyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C12H10FNO3 |
|---|---|
Peso molecular |
235.21 g/mol |
Nombre IUPAC |
ethyl 3-fluoro-8-hydroxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)8-3-7-4-9(13)6-14-11(7)10(15)5-8/h3-6,15H,2H2,1H3 |
Clave InChI |
DUMIXSNJOZINKI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


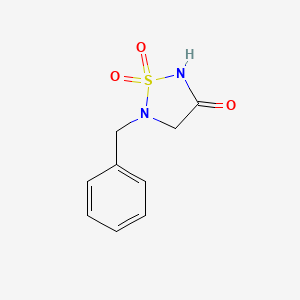
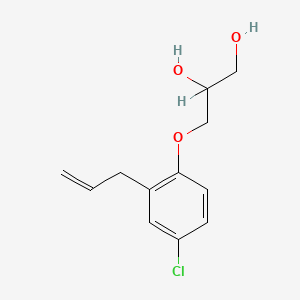
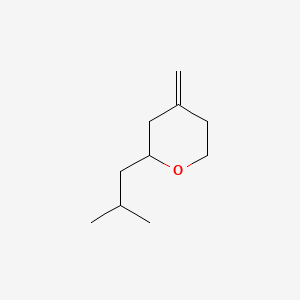
![[2-(2-Ethoxyethoxy)ethoxy]benzene](/img/structure/B13944744.png)

